2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate
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Overview
Description
2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate is an organic compound with the molecular formula C18H18O3 It is a derivative of benzoic acid and is characterized by the presence of acetyl and methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-acetyl-4,5-dimethylbenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,5-dimethylphenyl 2-methylbenzoate.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-5-methylphenyl 2-methylbenzoate
- 4-Acetylbenzonitrile
- 2,4-Dimethylbenzoic acid (2,5-dimethylphenyl)methyl ester
Uniqueness
2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
88952-27-6 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2-acetyl-4,5-dimethylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-7-5-6-8-15(11)18(20)21-17-10-13(3)12(2)9-16(17)14(4)19/h5-10H,1-4H3 |
InChI Key |
MFLMXRZOFOLYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C(=C2)C)C)C(=O)C |
Origin of Product |
United States |
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